Boronic acid derivative 6
Description
Properties
Molecular Formula |
C16H24BNO3 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
[1-(5-phenylpentanoyl)piperidin-4-yl]boronic acid |
InChI |
InChI=1S/C16H24BNO3/c19-16(18-12-10-15(11-13-18)17(20)21)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,15,20-21H,4-5,8-13H2 |
InChI Key |
WOTYQRKKBABLCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCN(CC1)C(=O)CCCCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Boronic Acid Derivative 6
Novel Approaches to C-B Bond Formation in Boronic Acid Derivative 6 Synthesis
Recent advancements in synthetic chemistry have provided a diverse toolkit for the formation of C-B bonds, offering milder conditions, improved functional group tolerance, and enhanced yields compared to traditional methods that often rely on harsh organometallic reagents like organolithiums or Grignards. nih.govnih.gov These novel approaches are categorized into metal-catalyzed borylations, direct C-H functionalizations, and transmetalation routes.
Metal-Catalyzed Borylation Strategies for Precursors of this compound
Transition metal catalysis has revolutionized the synthesis of organoboron compounds. semanticscholar.org Palladium, copper, and nickel catalysts are at the forefront of these developments, each offering unique advantages in the synthesis of precursors to this compound.
The Miyaura borylation reaction is a powerful and widely used method for synthesizing aryl and vinyl boronates. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed cross-coupling of aryl or vinyl halides (or triflates) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com The reaction is prized for its mild conditions and excellent functional group tolerance, allowing for the preparation of complex boronate esters that would be inaccessible using traditional organometallic routes. nih.govorganic-chemistry.org
The catalytic cycle of the Miyaura borylation, as proposed by the Miyaura group, begins with the oxidative addition of an aryl halide to a Pd(0) species. alfa-chemistry.com This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired aryl boronate and regenerate the active Pd(0) catalyst. alfa-chemistry.com The choice of base is critical to the success of the reaction, as it can influence the rate of transmetalation and suppress competing side reactions like the Suzuki coupling. organic-chemistry.orgalfa-chemistry.com Potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) are commonly employed bases. organic-chemistry.org
Recent improvements to the Miyaura borylation have focused on optimizing the base and catalyst system. For instance, the use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to enable the reaction to proceed at lower temperatures (35 °C) with very low palladium loading (0.5 mol%). researchgate.netacs.orgresearchgate.net This optimization not only improves the efficiency but also the economic and environmental profile of the synthesis.
Table 1: Comparison of Bases in Palladium-Catalyzed Miyaura Borylation
| Base | Catalyst System | Temperature (°C) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Potassium Acetate (KOAc) | PdCl₂(dppf) | 80 | Several hours | Standard, well-established conditions. organic-chemistry.org |
| Potassium Phenoxide (KOPh) | PdCl₂(PPh₃)₂ | 50 | Shorter than KOAc | Milder conditions for vinyl halides. organic-chemistry.org |
| Potassium 2-ethylhexanoate | Pd(OAc)₂/XPhos | 35 | < 2 hours | Low catalyst loading, mild temperature. researchgate.netacs.org |
Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for certain borylation reactions. mdpi.com A significant application is the β-borylation of α,β-unsaturated carbonyl compounds, which provides access to β-boryl carbonyl compounds. nih.gov These products are valuable synthetic intermediates. nih.gov
The copper-catalyzed β-borylation typically employs a copper(I) salt, a phosphine (B1218219) ligand, and a diboron reagent. nih.gov The reaction proceeds through the formation of a borylcopper intermediate, which then undergoes conjugate addition to the α,β-unsaturated substrate. rsc.orgnih.gov The resulting copper enolate is then protonated to give the final product. nih.gov
A notable advancement in this area is the use of tetrahydroxydiboron (B82485) (BBA) as the borylating agent, which allows for the direct synthesis of boronic acids, enhancing atom economy. nih.gov This method has been successfully applied to a wide range of α,β-unsaturated amides, esters, and ketones. nih.gov
Table 2: Key Features of Copper-Catalyzed β-Borylation
| Feature | Description |
|---|---|
| Catalyst | Typically a Cu(I) salt like CuCl, often with a phosphine ligand. nih.gov |
| Boron Source | Can be B₂pin₂ or the more atom-economical B₂(OH)₄ (BBA). mdpi.comnih.gov |
| Substrates | α,β-unsaturated ketones, esters, amides, and nitriles. nih.govbeilstein-journals.org |
| Regioselectivity | Highly regioselective for the β-position. rsc.orgnih.gov |
| Enantioselectivity | Asymmetric variants have been developed using chiral ligands. beilstein-journals.orgrsc.org |
Nickel catalysis provides a powerful and economical alternative to palladium, particularly for the activation of more challenging C-O and C-Cl bonds. semanticscholar.orgupenn.edu In the context of boronic acid synthesis, nickel catalysts are effective for the borylation of aryl halides and pseudohalides. nih.govorganic-chemistry.org These methods often exhibit broad functional group tolerance and can be performed under mild conditions, sometimes even at room temperature. nih.govorganic-chemistry.org
One of the significant advantages of nickel catalysis is its ability to borylate a diverse range of (hetero)aryl chlorides, mesylates, tosylates, and sulfamates. semanticscholar.orgorganic-chemistry.org This expands the scope of substrates that can be converted into valuable boronic acid derivatives. The development of well-defined nickel precatalysts has further enhanced the reliability and efficiency of these transformations. nih.gov For instance, a NiCl₂(dppp)/PPh₃ system has been shown to be effective for the borylation of various aryl and heteroaryl halides with tetrahydroxydiboron (BBA). nih.govorganic-chemistry.org
Nickel catalysts are also employed in cross-coupling reactions to derivatize existing boronic acids or their esters, such as in the Suzuki-Miyaura coupling of aryl mesylates and sulfamates with aryl neopentylglycolboronates. upenn.edu
Table 3: Comparison of Metal Catalysts for Borylation
| Metal Catalyst | Typical Substrates | Key Advantages |
|---|---|---|
| Palladium | Aryl/vinyl halides and triflates | Well-established, high functional group tolerance. beilstein-journals.orgorganic-chemistry.org |
| Copper | α,β-Unsaturated systems | Cost-effective, enables β-borylation. mdpi.comnih.gov |
| Nickel | Aryl halides (including chlorides), pseudohalides, C-O bonds | Economical, activates challenging bonds, broad substrate scope. semanticscholar.orgupenn.eduorganic-chemistry.org |
Directed C-H Functionalization for this compound Synthesis
Direct C-H borylation is an atom-economical strategy that avoids the need for pre-functionalized substrates like halides or triflates. rsc.orgwikipedia.orgrsc.org While many C-H borylation reactions are governed by steric factors, the use of directing groups allows for regioselective functionalization at specific C-H bonds, typically at the ortho position to the directing group. rsc.orgmdpi.comresearchgate.net
Various nitrogen-containing functional groups, such as amides, anilines, and pyridines, can act as effective directing groups in iridium-catalyzed C-H borylation reactions. mdpi.comresearchgate.net The directing group coordinates to the metal center, bringing the catalyst into proximity of the target C-H bond and facilitating its activation and subsequent borylation. mdpi.comresearchgate.net
Table 4: Examples of Directing Groups in C-H Borylation
| Directing Group | Catalyst System | Position Functionalized |
|---|---|---|
| Amide | Iridium-based | ortho to the amide mdpi.com |
| Pyridine (B92270) | Rhodium-based | ortho to the pyridine nitrogen rsc.org |
| N-Bpin (traceless) | Iridium-based | Position directed by the temporary N-Bpin group nih.gov |
Transmetalation Routes from Organometallic Species
The classic method for synthesizing boronic acids involves the reaction of an organometallic reagent, such as an organolithium or a Grignard reagent (organomagnesium), with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl or triisopropyl borate. nih.govwiley-vch.de This is a transmetalation reaction where the carbon-metal bond is exchanged for a carbon-boron bond.
This approach is straightforward and widely applicable. nih.gov Organolithium reagents can be generated via lithium-halogen exchange from aryl halides or by direct deprotonation of acidic protons. organic-chemistry.orgacs.org Similarly, Grignard reagents are readily prepared from organic halides and magnesium metal. escholarship.orgclockss.org The resulting boronic ester or boronic acid is obtained after an aqueous acidic workup. nih.govescholarship.org
While effective, these methods often require cryogenic temperatures and are sensitive to moisture and air. organic-chemistry.org Furthermore, their functional group compatibility can be limited due to the high reactivity of the organolithium and Grignard reagents. nih.gov However, for substrates that can tolerate these conditions, transmetalation remains a highly reliable and powerful strategy for the synthesis of boronic acid derivatives. nih.gov Recent developments in flow chemistry have enabled the safe and scalable synthesis of boronic acids using organolithium intermediates with very short reaction times. organic-chemistry.orgorganic-chemistry.org
Electrophilic Borylation and Aromatic Substitution Pathways
The construction of the core 4-fluoro-3-formylphenylboronic acid, a key precursor to this compound, relies on precise aromatic functionalization. Electrophilic borylation and related aromatic substitution reactions are fundamental to installing the boronic acid group onto the phenyl ring with the required regioselectivity.
One of the most established methods for creating aryl-boron bonds is the electrophilic trapping of an organometallic intermediate with a borate ester. nih.gov This typically involves the formation of an organolithium or Grignard reagent from a corresponding aryl halide. For a precursor to this compound, this would involve a halogen-lithium exchange or magnesium insertion on a di-halogenated benzene (B151609) derivative, followed by quenching with a trialkyl borate like trimethyl or triisopropyl borate at low temperatures. nih.gov The regioselectivity is dictated by the initial placement of the halogen atoms and any directing groups on the aromatic ring.
Direct C-H borylation represents a more atom-economical approach, avoiding the pre-functionalization required for organometallic routes. nih.gov Transition-metal catalysts, particularly those based on iridium, are effective for the ortho-borylation of a wide range of substituted aromatics. organic-chemistry.org For instance, an iridium catalyst with a bidentate silyl (B83357) ligand can direct the borylation to a specific C-H bond, guided by existing substituents on the aromatic ring. organic-chemistry.org
Furthermore, electrophilic aromatic substitution (SEAr) can be employed where a highly electrophilic boron species reacts with an activated aromatic ring. The regioselectivity of this pathway is governed by the combined steric and electronic influences of the substituents already present. mdpi.com While less common for simple arenes, this method is effective for electron-rich substrates. beilstein-journals.org
The synthesis of the final imine linkage in this compound is typically achieved through a condensation reaction. The reported synthesis involves reacting 4-fluoro-3-formyl phenyl boronic acid with 2,6-dimethoxy aniline (B41778) in ethanol (B145695). This step, while not a borylation itself, is critical and relies on the successful prior synthesis of the functionalized boronic acid precursor via the aforementioned aromatic substitution pathways.
Table 1: Comparison of General Borylation Methods for Aryl Boronic Acid Synthesis
| Method | Borylating Agent | Typical Catalyst/Reagent | Key Features |
|---|---|---|---|
| Organometallic Trapping | Trialkyl borates (e.g., B(OiPr)3) | n-BuLi or Grignard reagents | Well-established, versatile, requires pre-functionalization. nih.gov |
| Direct C-H Borylation | Bis(pinacolato)diboron (B2pin2) | Iridium complexes (e.g., [Ir(COD)Cl]2) | High atom economy, avoids organometallic intermediates. nih.govorganic-chemistry.org |
| Miyaura Borylation | Bis(pinacolato)diboron (B2pin2) | Palladium catalysts (e.g., Pd(dppf)Cl2) | Cross-coupling of aryl halides/triflates, broad scope. |
| Electrophilic Borylation | Boron trihalides (e.g., BBr3) | Lewis or Brønsted acids | Suitable for electron-rich arenes. mdpi.combeilstein-journals.org |
Asymmetric Synthesis and Stereochemical Control in this compound Preparation
The principles of asymmetric synthesis are crucial when a target molecule possesses stereocenters, aiming to produce a single enantiomer or diastereomer. However, this compound, 3-((2,6-dimethoxy phenyl imino)methyl)-4-fluoro phenyl boronic acid, is an achiral molecule as it lacks any stereogenic centers. Therefore, enantioselective synthesis is not a requirement for its preparation.
Nonetheless, the broader class of imine-containing boronic acid derivatives often includes chiral structures, and the methodologies for their stereocontrolled synthesis are highly relevant. Significant progress has been made in the asymmetric synthesis of α-aminoboronic acid derivatives, which are structurally related to our target. A prominent strategy involves the copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines. nih.gov This method provides access to valuable α-amino boronate esters with high yields and stereoselectivity using commercially available and inexpensive reagents. nih.gov
Another powerful approach is the use of chiral catalysts for the addition of organoboron reagents to imines. Chiral biphenols, for example, have been successfully employed to catalyze the enantioselective addition of aryl, vinyl, and alkynyl boronates to acyl imines. nih.gov Mechanistic studies indicate that the reaction proceeds through a boronate ligand exchange with the chiral catalyst, which then activates the boronate for nucleophilic addition. nih.gov Similarly, the direct asymmetric synthesis of α-aminoimines has been achieved through the mono-allylation of chiral bis-N-sulfinylimines with allylboronic acids. researchgate.net
While these specific methods are not directly applicable to the synthesis of the achiral this compound, they represent the state-of-the-art in stereochemical control for this compound class. Should a synthetic route to a chiral analogue of this compound be required, these asymmetric strategies would form the foundation of the synthetic design. For example, if the imine carbon were to be substituted, creating a stereocenter, a chiral auxiliary like Ellman's tert-butanesulfinamide could be employed to direct the stereochemical outcome of nucleophilic additions. nih.gov
Green Chemistry Approaches and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of organoboron compounds, including derivatives like this compound. boronmolecular.com
Key green strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. The development of reactions in greener solvents like water or ethanol is a major focus. The condensation step to form the imine of this compound, for instance, can be performed in ethanol, a renewable and less toxic solvent. nih.govresearchgate.net Copper-catalyzed hydroxylations of aryl boronic acids have also been successfully carried out in water, sometimes with the aid of a surfactant. sci-hub.se
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently green as they reduce the number of synthetic steps, minimize purification processes, and improve atom economy. nih.govresearchgate.net The synthesis of boron-containing heterocycles via Hantzsch or Biginelli-type multicomponent reactions showcases the potential of this approach in organoboron chemistry. nih.govresearchgate.net
Energy Efficiency: Utilizing alternative energy sources like microwave or infrared irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis has been shown to dramatically accelerate the formation of boron-containing esters, reducing reaction times from hours to minutes. nih.govresearchgate.net
Use of Benign Reagents: Replacing hazardous reagents with more environmentally friendly alternatives is a core tenet of green chemistry. For instance, using aqueous hydrogen peroxide as a mild and clean oxidant for the ipso-hydroxylation of boronic acids is a greener alternative to many traditional oxidation methods. rsc.orgrsc.org
A hypothetical green synthesis of this compound could involve an initial iridium-catalyzed C-H borylation of a fluoro-aromatic precursor (high atom economy), followed by a one-pot, multicomponent reaction in ethanol under microwave irradiation to introduce the formyl group and condense it with 2,6-dimethoxy aniline. Such a route would align with multiple green chemistry principles by minimizing steps, using a benign solvent, and improving energy efficiency.
Table 2: Green Chemistry Metrics for Boronic Acid Synthesis Strategies
| Strategy | Green Principle(s) Addressed | Example Application | Reference |
|---|---|---|---|
| Aqueous Synthesis | Safer Solvents, Accident Prevention | Copper-catalyzed hydroxylation of aryl boronic acids in water. | sci-hub.se |
| Multicomponent Reactions | Atom Economy, Less Hazardous Synthesis | One-pot synthesis of boron-containing dihydropyridines. | nih.govresearchgate.net |
| Microwave Irradiation | Energy Efficiency, Time Reduction | Rapid synthesis of boron-containing esters (minutes vs. hours). | nih.govresearchgate.net |
| Benign Oxidants | Use of Renewable Feedstocks, Safer Chemistry | Ipso-hydroxylation of boronic acids using H2O2 in ethanol. | rsc.orgrsc.org |
Flow Chemistry and High-Throughput Synthesis Techniques for this compound
The transition from traditional batch synthesis to continuous flow and high-throughput methodologies offers significant advantages in terms of safety, scalability, and efficiency for the production of complex molecules like this compound.
Flow Chemistry: Continuous flow chemistry has proven particularly effective for reactions involving unstable intermediates, such as the organolithium species often generated during boronic acid synthesis. organic-chemistry.orgacs.orgacs.org In a flow reactor, reagents are pumped through tubing where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for precise temperature control and rapid mixing, which can suppress side reactions and improve yields. acs.org
Key advantages of flow chemistry for synthesizing precursors to this compound include:
Handling Unstable Intermediates: The lithiation-borylation sequence, which is often difficult to control in batch due to the instability of the aryllithium intermediate, can be performed safely and efficiently in flow. acs.org Very short residence times, on the order of seconds or even less than a second ("flash chemistry"), can be achieved, preventing the decomposition of transient species. organic-chemistry.orgnih.gov
Scalability: Scaling up a flow process is often simpler than a batch process. Instead of using larger reactors, which can introduce mixing and heat transfer issues, flow processes can be scaled by running the system for longer or by using multiple reactors in parallel ("numbering-up"). acs.orgacs.org This has enabled the kilogram-scale production of key boronic acid starting materials. acs.orgacs.org
Process Integration: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. An integrated one-flow process could combine the synthesis of a boronic acid with a subsequent Suzuki coupling reaction, producing complex molecules in a matter of minutes. magritek.comacs.org
High-Throughput Synthesis: High-throughput synthesis techniques enable the rapid creation and screening of large libraries of molecules. This is invaluable for drug discovery and materials science, where many analogues of a lead compound like this compound might be needed. Using acoustic dispensing technology, thousands of reactions can be performed at the nanoliter scale in well plates. eurekalert.orgrug.nl This miniaturized approach allows for the rapid exploration of a wide chemical space by combining numerous different building blocks. eurekalert.orgrug.nl This technology has been successfully applied to boronic acid chemistry, demonstrating that one-pot reactions can be performed at the nanomole scale with high success rates and then efficiently scaled up. eurekalert.orgrug.nl This approach significantly accelerates the discovery of new compounds with desired properties. eurekalert.orgrug.nl
Table 3: Comparison of Batch vs. Flow Synthesis for Boronic Acids
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Scale | Milligram to multi-kilogram | Milligram to multi-kilogram |
| Control of Exotherms | Challenging on large scale | Excellent due to high surface-to-volume ratio |
| Handling of Unstable Intermediates | Difficult, requires very low temperatures | Safer, allows for use at non-cryogenic temperatures. acs.org |
| Reaction Time | Minutes to many hours | Seconds to minutes. organic-chemistry.orgnih.gov |
| Scalability | Complex, often requires re-optimization | Simpler (running longer or numbering-up). acs.org |
| Process Integration | Requires isolation of intermediates | Multi-step sequences can be "telescoped". magritek.comacs.org |
Reactivity and Mechanistic Investigations of Boronic Acid Derivative 6
Lewis Acidity and Coordination Chemistry of Boronic Acid Derivative 6
Boronic acids are known Lewis acids, capable of accepting a pair of electrons. ru.nlnih.govnih.gov This property is central to their reactivity and is influenced by the substituents attached to the boron atom. nih.gov In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. ru.nlnih.gov The Lewis acidity of this compound governs its interactions with various Lewis bases and its ability to form stable complexes.
Formation and Stability of Boronate Esters with Polyols and Diols
Boronic acids readily react with polyols and diols to form cyclic boronate esters. aablocks.com This reversible reaction is a cornerstone of their application in sensing and materials science. researchgate.net The formation of these esters involves the nucleophilic attack of a hydroxyl group from the diol or polyol on the electron-deficient boron atom. rsc.org
The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid. digitellinc.com For instance, the formation of five-membered rings with 1,2-diols is generally favored. The stability of these esters can be enhanced by using diols like pinacol (B44631), which form more stable boronic esters that are less prone to hydrolysis and oxidation. digitellinc.com The equilibrium between the trigonal boronic ester and the tetrahedral boronate ester is pH-dependent. acs.org
Table 1: Factors Influencing Boronate Ester Stability
| Factor | Description | Impact on Stability |
| Diol Structure | The arrangement of hydroxyl groups (e.g., 1,2-diols vs. 1,3-diols), steric hindrance, and ring strain in the resulting ester. | Cis-1,2-diols generally form more stable five-membered rings. Increased alkyl substitution on the diol can enhance thermodynamic stability. researchgate.net |
| pH of the Solution | Affects the equilibrium between the neutral boronic acid and the anionic boronate, influencing the reaction rate and ester stability. aablocks.com | Higher pH generally favors the formation of the more stable tetrahedral boronate ester. acs.org |
| Solvent | The polarity and protic nature of the solvent can influence the reaction equilibrium and kinetics. | Anhydrous, non-hydroxylic organic solvents can enhance the stability of boronate esters. nih.gov |
| Electronic Effects | Electron-withdrawing or -donating groups on the boronic acid can alter its Lewis acidity. | Electron-withdrawing groups can increase Lewis acidity, potentially affecting ester formation. |
Interactions with Nitrogen and Oxygen Lewis Bases
As a Lewis acid, this compound can form complexes with Lewis bases containing nitrogen and oxygen atoms. nih.gov The interaction with hydroxide ions is a fundamental example, leading to the formation of the tetrahedral boronate anion. nih.gov The strength of the interaction with other Lewis bases depends on the basicity of the interacting atom and the steric environment. For instance, boronic acids can coordinate with amines, a property that is exploited in various catalytic processes. The interaction strength generally follows the trend of base strength, with stronger bases forming more stable adducts. nih.gov
Role of this compound in Carbon-Carbon Bond-Forming Reactions
This compound is a key reagent in several indispensable carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling and the Petasis reaction.
Suzuki-Miyaura Cross-Coupling Mechanism and Applications of Derivative 6
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govyonedalabs.com Boronic acids and their derivatives are the most commonly used organoboron reagents in this reaction due to their stability, availability, and low toxicity. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. yonedalabs.com
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex. This step typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species. rsc.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. yonedalabs.com
This compound can be utilized in a wide range of Suzuki-Miyaura coupling reactions to synthesize biaryls, polyenes, and other conjugated systems. The specific nature of the organic group on Derivative 6 determines the scope of its application. For example, arylboronic acid derivatives are extensively used to create biaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of the Pd(0) catalyst into the R-X bond of the organohalide. | R-Pd(II)-X complex |
| Transmetalation | Transfer of the organic group from the boronate to the Pd(II) center. | R-Pd(II)-R' complex |
| Reductive Elimination | Formation of the R-R' bond and regeneration of the Pd(0) catalyst. | R-R' product and Pd(0) catalyst |
Petasis Reaction and Boronate Alkyl Migration
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgacs.org This reaction is valued for its operational simplicity and the ability to construct complex molecules in a single step. nih.gov
The mechanism of the Petasis reaction is thought to proceed through the formation of an iminium ion from the amine and the carbonyl component. The boronic acid then reacts with this electrophilic intermediate. A key step involves the formation of a tetracoordinate "ate" complex, which facilitates the intramolecular transfer (migration) of the organic group from the boron to the carbon of the iminium ion. organic-chemistry.orgmdpi.comresearchgate.net This irreversible migration drives the reaction to completion. organic-chemistry.org
This compound, when it bears an appropriate organic substituent (e.g., vinyl or aryl), can serve as the nucleophilic partner in this transformation. The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of diverse amine derivatives, including unnatural α-amino acids. wikipedia.org While traditionally used with aryl and vinyl boronic acids, recent advancements have explored the use of alkyl boronic acids through radical-based mechanisms. nih.govchemrxiv.org
Conjugate Additions and Homologations Involving this compound
Boronic acid derivatives are versatile reagents in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. Their utility in conjugate additions and homologation reactions has been a subject of significant research, leading to the development of stereoselective and efficient synthetic methodologies.
Conjugate Additions:
The conjugate addition of carbon nucleophiles to electron-deficient alkenes is a cornerstone of C-C bond formation. bristol.ac.uk While traditionally employing organometallic reagents like organocuprates, the use of boronic acids in rhodium-catalyzed conjugate additions has emerged as a powerful alternative. core.ac.ukrsc.org These reactions often exhibit high enantioselectivity, particularly with the use of chiral ligands. core.ac.uk The scope of acceptors in these reactions includes α,β-unsaturated esters, ketones, and nitroalkenes. rsc.orgbohrium.com For instance, the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted nitroalkenes has been achieved with high enantioselectivity using a P-chiral P-alkene hybrid ligand. rsc.org
While direct conjugate additions involving a specific "this compound" are not extensively detailed in the reviewed literature, the general reactivity of boronic acids in this context is well-established. The reaction mechanism typically involves the transmetalation of the boronic acid to the rhodium center, followed by migratory insertion of the alkene and subsequent protonolysis or other quenching steps to afford the final product.
Homologations:
Homologation reactions, which involve the net insertion of a methylene group or its equivalent into a carbon-boron bond, provide a powerful tool for the stereospecific elongation of carbon chains. The Matteson homologation is a prominent example, utilizing the reaction of a chiral boronic ester with a dihalomethyllithium reagent to generate an α-halo boronic ester with high diastereoselectivity. uni-saarland.dersc.org This intermediate can then be subjected to nucleophilic substitution with a Grignard or organolithium reagent, proceeding with inversion of configuration to yield the homologated boronic ester. bristol.ac.uk
Notably, a "boronic ester 6" has been specifically mentioned as an intermediate in the synthesis of complex natural products via Matteson homologation. For example, in the synthesis of lagunamide A, a methylboronic acid ester was subjected to Matteson homologation with an ethyl Grignard reagent to form "boronic acid ester 65" with high diastereomeric purity. uni-saarland.de Another study describes the formation of a "boronic ester 6" through the reaction of a boronic ester with MeMgBr. uni-saarland.de
The mechanism of the Matteson homologation involves the formation of a boronate complex between the boronic ester and the dihalomethyllithium, followed by a 1,2-migration of the organic group from boron to the adjacent carbon, displacing a halide ion. uni-saarland.de The stereochemical outcome is controlled by the chiral auxiliary on the boronic ester.
In a related context, the asymmetric homologation of alkenylboronic acids with diazomethane derivatives, catalyzed by BINOL-derived ligands, has been investigated. acs.orgnih.gov In the proposed catalytic cycle, an "alkyl boronic ester 6" is formed by the addition of an alcohol to the starting alkenylboroxine. This intermediate is then believed to undergo transesterification with the chiral ligand to form a reactive chiral alkenylboronate. acs.orgnih.gov
The following table summarizes representative examples of homologation reactions involving boronic acid derivatives.
| Starting Material | Reagents | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio |
| Methylboronic acid ester 45 | 1. Cl2CHLi, ZnCl2; 2. EtMgBr | Boronic acid ester 65 | nearly quantitative | diastereomerically pure |
| Boronic ester | MeMgBr | Boronic ester 6 | Not specified | Not specified |
| Alkenylboroxine 1 | EtOH | Alkyl boronic ester 6 | Intermediate | Not applicable |
Dynamic Covalent Chemistry Facilitated by this compound
Dynamic covalent chemistry (DCvC) utilizes reversible covalent bond formation to create adaptable and stimuli-responsive molecular systems. nih.gov Boronic acids are exemplary building blocks in DCvC due to their ability to form reversible covalent bonds with diols to create boronate esters. nih.govacs.org This equilibrium is sensitive to pH, temperature, and the presence of competing diols, allowing for the dynamic assembly and disassembly of supramolecular structures. acs.orgresearchgate.net
The formation of boronate esters is a cornerstone of boronic acid-based DCvC. nih.gov This reversible reaction has been employed in the development of self-healing hydrogels, drug delivery systems, and sensors. nih.govresearchgate.net For instance, hydrogels can be formed by cross-linking boronic acid-functionalized polymers with polyphenols, which contain multiple diol units. nih.gov The mechanical properties and stability of these hydrogels can be tuned by the choice of the boronic acid and the polyphenol cross-linker. nih.gov
The dynamic nature of the boronate ester bond is also crucial in the context of certain catalytic reactions. In the asymmetric homologation of alkenylboronic acids, the dynamic covalent bonding between the boronic acid, a chiral diol ligand, and an alcohol additive is thought to be essential for the catalytic cycle and the regeneration of the active catalyst. acs.orgnih.gov
While a specific "this compound" is not the central focus of the reviewed literature on dynamic covalent chemistry, the principles and applications are broadly applicable to various boronic acid structures. The reactivity and the position of the equilibrium in boronate ester formation are influenced by the electronic and steric properties of the substituents on the boronic acid.
The table below highlights key aspects of dynamic covalent chemistry involving boronic acids.
| System | Dynamic Bond | Stimulus for Reversibility | Application |
| Boronic acid-functionalized polymer + Polyphenol | Boronate ester | pH, competing diols | Self-healing hydrogels, drug delivery |
| Boronic acid + Chiral diol ligand + Alcohol | Boronate ester | Transesterification | Asymmetric catalysis |
| Dual-boronic acid reagent | Boronate ester and other linkages | pH, redox | Bioconjugation |
Catalytic Applications of Boronic Acid Derivative 6
Organic Catalysis Utilizing Pyridine-Boronic Acid Derivatives as Lewis Acid Catalysts
The Lewis acidic nature of the boron atom in boronic acids allows them to activate substrates, facilitating a variety of organic transformations. Pyridine-boronic acid derivatives, in particular, can act as bifunctional catalysts where the pyridine (B92270) nitrogen can act as a Lewis base. This cooperative catalysis enhances their catalytic activity.
A notable application is the conversion of carbon dioxide and epoxides into cyclic carbonates. A multifunctional organocatalyst featuring both a boron Lewis acidic site and a pyridine nitrogen Lewis basic site has been shown to be an efficient alternative to traditional organoboron catalysts for this transformation. rsc.org In conjunction with a nucleophile like tetrabutylammonium (B224687) iodide (TBAI), these catalysts promote the coupling of CO2 and epoxides to yield cyclic carbonates in high yields under relatively mild conditions (50 °C and 1 MPa of CO2). rsc.org
Table 1: Catalytic Conversion of Epoxides and CO2 to Cyclic Carbonates
| Epoxide | Catalyst System | Yield (%) |
|---|---|---|
| Propylene Oxide | Pyridine-Boronic Acid Derivative + TBAI | High |
| Styrene Oxide | Pyridine-Boronic Acid Derivative + TBAI | High |
| Epichlorohydrin | Pyridine-Boronic Acid Derivative + TBAI | High |
Data is illustrative of typical high yields reported in the literature.
Role of Pyridine-Boronic Acid Derivatives in Metal-Catalyzed Systems (Ligand/Co-catalyst)
Pyridine-boronic acids and their esters are extensively used as coupling partners in metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. digitellinc.comnih.gov These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
In these systems, the boronic acid derivative is a substrate rather than a catalyst, but its interaction with the metal catalyst (typically palladium) is crucial for the reaction's success. The transmetalation step, where the organic group is transferred from boron to the palladium center, is a key part of the catalytic cycle. nih.gov The stability and reactivity of the pyridine-boronic acid derivative can significantly influence the efficiency of the coupling reaction. For instance, 2-pyridyl boron reagents are known for their instability, which can lead to poor reactivity. researchgate.net Strategies to overcome this include the use of boronic esters or the addition of stabilizing agents.
Pd(II) complexes with pyridine-based ligands have also been employed as efficient precatalysts in Suzuki-Miyaura reactions. The electronic properties of the pyridine ligand, which can be tuned by substituents, can modulate the coordination sphere of the metal and enhance catalytic activity. nih.gov
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine-Boronic Acid Derivatives
| Pyridine-Boronic Acid Derivative | Coupling Partner | Catalyst | Product |
|---|---|---|---|
| 2-Chloropyridine boronic acid | Cyclohexenyl chloride | Rhodium complex | Asymmetric coupling product |
| 2-Methoxy-5-pyridylboronic acid | Halogenated aromatics | Palladium complex | Amino-substituted bipyridines |
| Pyridine-2-boronic acid | Bromquinoline | Not specified | 2-Pyridyl derivative of quinoline |
This table presents examples of reactions found in the literature. nih.govacs.orgfishersci.com
Regioselective Activation of Polyols and Epoxide Opening Catalyzed by Boronic Acid Derivatives
Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited for the regioselective functionalization of polyols, such as carbohydrates. Borinic acids, which are derivatives of boronic acids, have been used as catalysts for the regioselective acylation of carbohydrate derivatives. nih.gov This catalytic protocol allows for the differentiation of secondary hydroxyl groups in a wide range of carbohydrates.
In a similar vein, boronic acid-rhodium(II) conjugates have been developed for the catalytic modification of glycopeptides. rsc.org The boronic acid moiety acts as a recognition element for the polyol structure of the saccharide, directing the catalytic activity of the rhodium center to a nearby site on the peptide. rsc.org
Furthermore, borinic acids have been shown to catalyze the regioselective N-alkylation of azoles with epoxides as electrophiles. nih.gov This demonstrates the ability of boronic acid derivatives to activate epoxides for nucleophilic attack. The aforementioned cooperative boron-pyridine catalysis for epoxide and CO2 conversion also highlights the role of these derivatives in epoxide activation. rsc.org
Development of Novel Organocatalytic Systems Incorporating Pyridine-Boronic Acid Derivatives
The unique properties of pyridine-boronic acid derivatives continue to inspire the development of new organocatalytic systems. The combination of a Lewis acidic boron center and a Lewis basic pyridine nitrogen within the same molecule offers a platform for cooperative catalysis.
Recent advances in pyridine-based organocatalysis have explored their use in a variety of transformations, including reductive borylation, acylation, and heterocyclization. researchgate.net While not always involving a boronic acid moiety directly on the pyridine catalyst, these systems highlight the catalytic potential of the pyridine scaffold.
A specific example of a novel system is the use of a borane-pyridine complex as an efficient liquid catalyst for direct amidation of carboxylic acids and amines. mdpi.com This system demonstrates tolerance for various functional groups and offers an advantage over solid catalysts, particularly for continuous flow synthesis. mdpi.com The development of multifunctional organocatalysts containing both boron and pyridine for the synthesis of cyclic carbonates from epoxides and CO2 is another prime example of innovation in this area. rsc.org
Biological and Biomedical Research Applications of Boronic Acid Derivative 6 Mechanistic and in Vitro Focus
Enzyme Inhibition Mechanisms by Boronic Acid Derivative 6
Boronic acid derivatives represent a significant class of enzyme inhibitors, primarily targeting proteases and hydrolases. Their mechanism of action is rooted in the unique chemistry of the boron atom, which can reversibly form a stable, tetrahedral adduct with the catalytic serine or threonine residues found in the active sites of these enzymes. This structure mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, making boronic acids effective transition-state analogue inhibitors.
The proteasome is a multi-subunit enzyme complex responsible for degrading unneeded or damaged proteins, playing a critical role in cellular regulation. Boronic acid derivatives, such as the dipeptide boronic acid Bortezomib (B1684674), are potent proteasome inhibitors. researchgate.netnih.gov
The core mechanism involves the electrophilic boron atom of the derivative being attacked by the nucleophilic N-terminal threonine hydroxyl group (Thr1) within the proteasome's catalytic β-subunits. researchgate.netnih.gov This interaction forms a reversible, covalent tetrahedral boronate ester. This stable complex effectively blocks the active site, preventing the degradation of substrate proteins. nih.gov This inhibition is sufficient to halt proteolysis and induce apoptosis in cancer cells. researchgate.netnih.gov
While the proteasome has three distinct catalytic activities—chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1)—boronic acid-based inhibitors like Bortezomib show preferential and potent inhibition of the chymotrypsin-like activity located at the β5 subunit, which is considered the rate-limiting step in protein degradation. researchgate.netnih.gov At higher concentrations, inhibition of the β1 and β2 sites can also occur. nih.govnih.gov The high affinity and selectivity of the boronic acid group for the proteasome's active site have made it a cornerstone in the design of these inhibitors. nih.gov
| Inhibitor | Inhibitor Class | Primary Catalytic Subunit Target | Mechanism of Action |
|---|---|---|---|
| Bortezomib | Dipeptide Boronic Acid | β5 (Chymotrypsin-like) | Reversible covalent binding to active site Threonine (Thr1). researchgate.netnih.gov |
| Ixazomib | Peptide Boronic Acid | β5 (Chymotrypsin-like) | Reversible covalent binding to active site Threonine (Thr1). nih.gov |
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by degrading incretin (B1656795) hormones. Dipeptide boronic acids containing a prolineboronic acid (boroPro) moiety are among the most potent inhibitors of DPP-IV. nih.govresearchgate.net
The inhibitory mechanism is analogous to that seen in proteasome inhibition. The boronic acid acts as a transition-state analogue, forming a covalent adduct with the catalytic serine residue in the DPP-IV active site. nih.gov The potency of these inhibitors is highly dependent on the stereochemistry at the P1 position, requiring the (R)-isomer of boroPro for significant activity. nih.gov The P2 position can tolerate a variety of L-amino acids, but not D-amino acids or glycine, indicating specific structural requirements for optimal binding within the enzyme's active site. nih.gov The development of these inhibitors has demonstrated that high potency can be combined with selectivity against related enzymes like DPP8 and DPP9. johnshopkins.edu
| Enzyme Target | Inhibitor Type | Reported Potency (Ki or IC50) | Reference |
|---|---|---|---|
| DPP-IV | Val-boroPro | Potent inhibitor (nanomolar range) | researchgate.net |
| DPP8 | Val-boroPro | Lower potency (selective against) | johnshopkins.edu |
| DPP9 | Val-boroPro | Lower potency (selective against) | johnshopkins.edu |
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) are competitive, reversible inhibitors that effectively neutralize these enzymes. asm.orgmdpi.com They function by mimicking the tetrahedral intermediate formed during the hydrolysis of the antibiotic's β-lactam ring. nih.govnih.gov
The boron atom of the BATSI forms a reversible covalent bond with the catalytic serine residue (e.g., Ser70 in KPC-2 β-lactamase) in the enzyme's active site. asm.orgnih.gov X-ray crystallography studies have provided a detailed structural basis for this inhibition. For instance, in the complex of the inhibitor MB_076 with KPC-2 β-lactamase, the two hydroxyl groups of the boronic acid form stabilizing hydrogen bonds within the active site, occupying the oxyanion hole and the deacylation water pocket. asm.org This network of interactions creates a stable complex that prevents the enzyme from hydrolyzing antibiotics. The structural arrangement of the inhibitor in the active site is crucial and can be altered by subtle changes in the enzyme's amino acid composition, explaining differences in kinetic parameters against various β-lactamases. asm.org
| Inhibitor | Enzyme Target | Ki Value (nM) | Reference |
|---|---|---|---|
| Compound 10a | AmpC | 140 | mdpi.com |
| Compound 5 | KPC-2 | 730 | mdpi.com |
| Warhead 3 | AmpC | 700 | mdpi.com |
| Warhead 3 | KPC-2 | 2300 | mdpi.com |
The utility of boronic acids as transition-state analogue inhibitors extends beyond proteasomes and β-lactamases to other classes of hydrolytic enzymes. nih.gov The underlying principle remains the ability of the sp2-hybridized boron to accept a lone pair of electrons from a catalytic nucleophile (like serine or threonine), forming a stable, sp3-hybridized tetrahedral intermediate. researchgate.net
One such example is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase. Boronic acid derivatives have been identified as potent, reversible inhibitors of FAAH. researchgate.net Although the precise binding mechanism is still under investigation, it is believed to follow the established pattern of forming a complex with the enzyme's catalytic serine triad. The versatility of the boronic acid scaffold allows for its application against a wide variety of proteases and hydrolases, making it a valuable tool in chemical biology and drug discovery. researchgate.net
Molecular Recognition and Targeting of Biomolecules by this compound
Boronic acids are capable of forming reversible covalent bonds with molecules containing 1,2- or 1,3-diols, a structural motif ubiquitous in saccharides and glycoproteins. rsc.orgnih.gov This interaction forms the basis for their use as synthetic receptors, or "boronolectins," for molecular recognition and sensing. rsc.org The binding involves the formation of five- or six-membered cyclic boronate esters. nih.gov
A specific compound, referred to in the literature as This compound , was designed for highly selective glucose recognition. rsc.org This molecule features a rigid covalent framework containing a pair of almost parallel-oriented boronic acid moieties. This precise spatial arrangement is key to its selectivity. rsc.org The mechanism relies on multivalent binding, where both boronic acid groups on the receptor simultaneously bind to specific hydroxyl groups on a single glucose molecule. This multivalent interaction significantly enhances both the affinity and selectivity of the binding event. rsc.org
Derivative 6 exhibits an exceptionally high affinity for glucose, with a binding constant of 4.0 × 10⁴ M⁻¹, and demonstrates a 400-fold greater selectivity for glucose over other monosaccharides like fructose (B13574) and galactose, which is the highest reported selectivity to date. rsc.org This highlights how the rational design of boronic acid receptors, by controlling the number and orientation of the binding sites, can achieve exquisite specificity for a target biomolecule. rsc.orgrsc.org This principle is also being applied to the recognition of more complex glycans on cell surfaces. rsc.org
| Saccharide | Binding Constant (K) in M⁻¹ | Selectivity Ratio (Glucose/Other) | Reference |
|---|---|---|---|
| Glucose | 4.0 x 10⁴ | - | rsc.org |
| Fructose | ~100 | ~400 | rsc.org |
| Galactose | ~100 | ~400 | rsc.org |
Interaction with Amino Acid Residues and Proteins (e.g., Serine, Lysine (B10760008), Threonine)
Boronic acid derivatives, including this compound, are recognized for their capacity to form reversible covalent bonds with specific amino acid residues within proteins. This interaction is primarily with amino acids containing nucleophilic side chains, such as serine, lysine, and threonine. nih.govnih.gov The boron atom in the boronic acid moiety acts as a Lewis acid, readily accepting a pair of electrons from the hydroxyl groups of serine and threonine or the amine group of lysine. nih.gov
The interaction with serine and threonine residues is particularly significant in the context of enzyme inhibition, especially for serine and threonine proteases. nih.govresearchgate.netresearchgate.net this compound can form a tetrahedral boronate adduct with the hydroxyl group of the active site serine or threonine. nih.gov This stable complex mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's catalytic activity. rsc.org The formation of this covalent bond is often reversible, allowing for dynamic interactions with the protein target. nih.gov
In addition to serine and threonine, this compound can also interact with lysine residues. The primary amine in the side chain of lysine can form a dative bond with the boron atom. nih.gov This interaction can be crucial for the binding and inhibition of certain enzymes where a lysine residue is present in the active site. nih.gov The ability of this compound to form multicovalent bonds with both serine and lysine residues simultaneously has also been observed in some protein-ligand complexes, leading to high-affinity binding. nih.gov
The table below summarizes the types of interactions between this compound and key amino acid residues.
| Amino Acid Residue | Functional Group | Type of Interaction with this compound | Resulting Adduct |
| Serine | Hydroxyl (-OH) | Reversible Covalent | Tetrahedral Boronate Ester |
| Threonine | Hydroxyl (-OH) | Reversible Covalent | Tetrahedral Boronate Ester |
| Lysine | Amine (-NH2) | Dative Bond | Boronate-Amine Complex |
Targeting of Nucleotides and Catecholamines
The unique chemical properties of this compound also enable its use in targeting other biologically important molecules such as nucleotides and catecholamines. The principle behind this targeting is the inherent ability of boronic acids to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities. dntb.gov.uamdpi.com
Nucleotides, the building blocks of DNA and RNA, contain a ribose or deoxyribose sugar moiety which presents cis-diol groups. This compound can interact with these diols to form stable five- or six-membered cyclic boronate esters. dntb.gov.ua This interaction is the basis for the development of sensors and probes for the detection and quantification of nucleotides.
Catecholamines, a class of neurotransmitters that includes dopamine, epinephrine, and norepinephrine, also possess a cis-diol group on their aromatic ring. This structural feature makes them ideal targets for this compound. rsc.orgrsc.org The formation of a boronate ester with the catechol moiety of these neurotransmitters can be exploited for their selective recognition and sensing. rsc.org This specific interaction has led to the development of analytical methods for the determination of catecholamines in biological samples. rsc.org
Mechanism of Interaction with Sialic Acids on Cell Surfaces
Sialic acids are a family of nine-carbon sugars that are typically found at the outermost ends of glycan chains on the surfaces of cells. researchgate.net They play crucial roles in many biological processes, and their overexpression is often associated with diseases such as cancer. nih.gov this compound can selectively interact with sialic acids, making it a valuable tool for cell surface recognition and targeting. nih.gov
The interaction between this compound and sialic acid is pH-dependent, with optimal binding occurring under weakly acidic conditions, which is often characteristic of the tumor microenvironment. nih.govmdpi.com This pH-dependent binding is advantageous for targeted applications, as it allows for selective interaction at diseased sites while minimizing binding to healthy tissues. nih.gov
The mechanism of interaction involves the formation of a reversible covalent boronate ester between the boronic acid group of derivative 6 and the cis-diol groups present in the sialic acid structure. nih.govacs.org While sialic acid has multiple hydroxyl groups, the interaction predominantly occurs with specific diol pairs. The stability of the resulting boronate ester is influenced by the stereochemistry of the diols and the local chemical environment. acs.org This selective and reversible binding to cell surface sialic acids has been utilized to anchor cells to functionalized surfaces for biosensing applications. researchgate.netnih.gov
This compound in Probe Development for Biological Systems
Fluorescent and Spectroscopic Probes for Biological Analytes
This compound serves as a versatile platform for the design of fluorescent and spectroscopic probes for the detection of various biological analytes. nih.govnih.gov The underlying principle of these probes is the change in the electronic properties of the boronic acid moiety upon binding to a target analyte, which in turn modulates the photophysical properties of an attached fluorophore. nih.gov
When this compound is incorporated into a fluorescent probe, the boronic acid group can act as a recognition element for diol-containing molecules. nih.gov In its unbound, trigonal planar state, the boronic acid can influence the fluorescence of the molecule through processes like photoinduced electron transfer (PET), often resulting in a quenched or low-fluorescence state. acs.org Upon binding to a diol-containing analyte, such as a saccharide, the boron center converts to a tetrahedral, anionic boronate ester. nih.govnih.gov This change in geometry and electronic nature can disrupt the PET process, leading to a significant enhancement in fluorescence intensity, or a "turn-on" response. acs.org
The versatility of this approach allows for the development of probes with a range of spectroscopic responses, including changes in fluorescence intensity, shifts in emission or excitation wavelengths (ratiometric sensing), and alterations in fluorescence lifetime. nih.gov These probes have been successfully applied to the detection of monosaccharides and other biologically relevant diol-containing compounds. nih.govnih.gov
Chemosensors for Specific Biological Recognition
The ability of this compound to engage in specific and reversible covalent interactions makes it an excellent building block for the development of chemosensors for biological recognition. dntb.gov.uamdpi.comrsc.org These chemosensors are designed to selectively bind to a target analyte and produce a measurable signal, such as a change in color or fluorescence. rsc.org
Chemosensors based on this compound have been developed for a wide array of biologically important molecules, including carbohydrates, glycoproteins, and catecholamines. mdpi.comrsc.org The specificity of these sensors arises from the precise geometric and electronic complementarity between the boronic acid recognition site and the diol-containing target. nih.gov
For instance, by tailoring the structure of the molecule containing the this compound moiety, it is possible to create chemosensors that can differentiate between different types of saccharides. This has significant implications for monitoring glucose levels in diabetic patients or for detecting specific carbohydrate-based disease biomarkers. nih.gov Furthermore, the integration of this compound into more complex systems, such as polymers or nanoparticles, can lead to the development of highly sensitive and selective chemosensors for a variety of diagnostic and research applications. mdpi.com
Bioconjugation Strategies Involving this compound
This compound is a valuable reagent in the field of bioconjugation, which involves the chemical linking of two or more molecules, at least one of which is a biomolecule. rsc.orgsemanticscholar.orgresearchgate.netnih.gov The unique reactivity of the boronic acid moiety allows for the formation of stable yet reversible covalent bonds with biological macromolecules under physiological conditions. rsc.orgnih.gov
One common bioconjugation strategy involves the reaction of this compound with proteins. As discussed previously, the boronic acid can target serine, threonine, or lysine residues. nih.gov This allows for the site-specific labeling of proteins with probes, drugs, or other functional molecules. The reversibility of the boronate ester or amine bond can be exploited to create stimuli-responsive bioconjugates that release their payload under specific conditions. rsc.orgnih.gov
This compound can also be used to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays. researchgate.net For example, a surface can be functionalized with this compound, which can then capture glycoproteins through interaction with their sialic acid or other carbohydrate residues. researchgate.net This provides a controlled and oriented immobilization of the biomolecules.
Furthermore, this compound can be incorporated into dual-functional linkers for more complex bioconjugation schemes. For example, a molecule containing both a boronic acid and another reactive group can be used to link two different biomolecules together. nih.gov The diverse reactivity of this compound makes it a powerful tool for the construction of a wide range of bioconjugates with applications in diagnostics, therapeutics, and basic biological research. rsc.orgsemanticscholar.orgresearchgate.netnih.gov
Reversible Covalent Ligation for Bioconjugate Assembly
The unique ability of boronic acids to form reversible covalent bonds with nucleophiles is a cornerstone of their use in constructing bioconjugates. rsc.orgsemanticscholar.org This reactivity allows for the assembly of complex biomolecular structures that can respond to specific physiological stimuli. semanticscholar.org Unlike more common bioconjugation strategies that create highly stable, permanent linkages, the dynamic nature of boronic acid interactions enables the formation of stimuli-responsive constructs. rsc.orgsemanticscholar.org
A key example of this is the reaction of boronic acid derivatives, such as 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA), with amines present on biomolecules, like the side chains of lysine residues. nih.gov This interaction forms a type of dynamic covalent bond known as an iminoboronate. nih.govnih.gov While typical imine bonds can be unstable, the iminoboronates exhibit enhanced thermodynamic stability. nih.gov However, they remain kinetically labile and can be hydrolyzed, allowing for the dissociation of the conjugate under certain conditions. nih.gov This reversible nature is crucial for applications where a therapeutic payload needs to be released in response to a specific environmental trigger. rsc.org
The formation of boronate esters is another primary mechanism for reversible ligation. Boronic acids can react with naturally occurring nucleophiles that contain diol groups, such as those found in carbohydrates and catechols, to yield boronate esters. rsc.orgbath.ac.uk The rate of these reactions is typically in the range of 10²–10³ M⁻¹s⁻¹. rsc.org The stability of these boronate ester complexes is often pH-dependent, tending to hydrolyze under more acidic conditions. researchgate.net This dynamic functionality has been harnessed to develop a variety of self-organizing biological systems. bath.ac.uk
| Boronic Acid Derivative Class | Interacting Biomolecule/Group | Resulting Covalent Bond | Key Characteristics |
|---|---|---|---|
| 2-Formylphenylboronic acid (2-FPBA) | Amines (e.g., Lysine side chains) | Iminoboronate | Dynamic and reversible; enhanced thermodynamic stability compared to simple imines. nih.gov |
| Phenylboronic acid (PBA) | Diols (e.g., in saccharides) | Boronate Ester | Formation is reversible and often pH-sensitive; allows for stimuli-responsive disassembly. bath.ac.ukresearchgate.net |
| 2-Acetylphenylboronic acid (2-APBA) | N-terminal cysteines | Thiazolidino boronate (TzB) complex | Dynamic conjugation that expands the toolbox for site-specific protein labeling. nih.gov |
Delivery Mechanisms of Bioconjugates
Boronic acid derivatives are instrumental in designing sophisticated delivery systems for bioconjugates, primarily by leveraging their ability to interact with saccharides that are abundant on cell surfaces. nih.govacs.org The cell surface is covered by a dense layer of polysaccharides known as the glycocalyx, which can be targeted by boronic acids. nih.govacs.org This targeting can enhance the cellular uptake and cytosolic delivery of therapeutic agents. nih.govacs.org
One research example demonstrates this principle using a bioconjugate of bovine pancreatic ribonuclease (RNase A) modified with a benzoxaborole derivative. RNase A is a cytotoxic enzyme that can induce cell death if it reaches the cytosol where RNA is located. nih.govacs.org However, its utility is limited by inefficient cellular delivery. nih.gov By attaching pendant boronic acids to RNase A, the protein's affinity for cell surface polysaccharides is increased. nih.gov This "boronation" facilitates the internalization of the RNase A bioconjugate. nih.gov
The mechanism involves the formation of boronate esters with the 1,2- and 1,3-diols present in the saccharides of the glycocalyx. nih.govacs.org This interaction promotes the uptake of the bioconjugate into the cell. Studies have shown that boronated RNase A leads to a significant inhibition of cell proliferation in human erythroleukemia cells. nih.govacs.org The cytotoxic effect was diminished by the addition of fructose, which competes for binding with the boronic acid, confirming that the cellular uptake is mediated by the boronate-saccharide interaction. nih.govacs.org This approach highlights the potential of using boronic acids as noncationic carriers to deliver polar macromolecules into mammalian cells. nih.govacs.org
Another strategy involves the use of phenylboronic acid (PBA)-functionalized copolymer micelles to target sialic acid groups that are overexpressed on the surface of many tumor cells. rsc.org This specific targeting enabled the effective delivery of a potent cytotoxic platinum(II) complex loaded within the micelles to cancer cells. rsc.org
| Bioconjugate Example | Target on Cell Surface | Mechanism of Interaction | Research Finding |
|---|---|---|---|
| Boronated RNase A | Polysaccharides in the glycocalyx | Formation of boronate esters with diols in saccharides. nih.govacs.org | Enhanced cytosolic delivery and increased cytotoxicity in human erythroleukemia cells. nih.govacs.org |
| PBA-functionalized micelles with Platinum(II) drug | Overexpressed sialic acid on tumor cells | High-affinity binding between PBA and sialic acid. rsc.org | Effective and selective delivery of the cytotoxic drug to cancer cells. rsc.org |
Role of this compound in Exploring Drug Resistance Mechanisms
Boronic acid derivatives play a significant role in the study and circumvention of drug resistance, particularly in the context of bacterial infections and cancer therapy. Their ability to act as potent and often reversible inhibitors of key enzymes is central to this application. researchgate.net
A prominent example is the cyclic boronic acid derivative Vaborbactam. researchgate.net Vaborbactam is a β-lactamase inhibitor. researchgate.netnih.gov The production of β-lactamase enzymes is the most common mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. researchgate.net These enzymes hydrolyze and inactivate the antibiotic. Vaborbactam effectively inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), thereby restoring the efficacy of antibiotics like meropenem. researchgate.net The use of such inhibitors is a proven strategy to overcome bacterial drug resistance. researchgate.net
In oncology, the development of resistance to proteasome inhibitors like bortezomib is a significant clinical challenge in the treatment of multiple myeloma. researchgate.net Research has explored the design of dual-target inhibitors to address this resistance. For instance, novel compounds that inhibit both histone deacetylases (HDACs) and the proteasome have been developed. researchgate.net Studies have suggested that HDAC inhibition can restore sensitivity to bortezomib in resistant multiple myeloma cells. researchgate.net These dual-action molecules, which incorporate a boronic acid warhead to target the proteasome, represent a sophisticated strategy to combat drug resistance. researchgate.net
The boronic acid moiety in these molecules is crucial for their mechanism of action. In proteasome inhibitors, the boron atom forms a stable, reversible covalent bond with the N-terminal threonine residue in the proteasome's active site, leading to potent inhibition. nih.gov By integrating this functionality into molecules that also target resistance pathways, researchers can explore and potentially overcome complex drug resistance mechanisms.
| Boronic Acid Derivative | Area of Drug Resistance | Mechanism of Action | Therapeutic Strategy |
|---|---|---|---|
| Vaborbactam | Antibiotic Resistance (Gram-negative bacteria) | Inhibits serine β-lactamase enzymes that inactivate β-lactam antibiotics. researchgate.net | Used in combination with antibiotics to restore their potency. researchgate.netnih.gov |
| Dual HDAC/Proteasome Inhibitors | Cancer Drug Resistance (Multiple Myeloma) | Simultaneously inhibits the proteasome (via boronic acid) and HDACs to restore sensitivity to proteasome inhibition. researchgate.net | Overcoming acquired resistance to single-agent chemotherapy like bortezomib. researchgate.net |
Supramolecular Chemistry and Self Assembly of Boronic Acid Derivative 6
Hydrogen Bonding Interactions and Crystal Engineering of Boronic Acid Derivative 6
The supramolecular behavior of this compound is fundamentally governed by the versatile hydrogen bonding capabilities of its boronic acid group, -B(OH)₂. In the solid state, arylboronic acids typically self-assemble through strong O-H···O hydrogen bonds to form characteristic dimeric structures. rsc.org These dimers arise from a pair of hydrogen bonds between the hydroxyl groups of two molecules, creating a stable eight-membered ring.
The conformation of the two hydroxyl groups relative to the C-B bond can be described as syn or anti. While the syn-anti conformation is often energetically favored in isolated molecules, the syn-syn conformation is crucial for the formation of certain supramolecular synthons, particularly when co-crystallized with N-donor compounds. rsc.org These primary dimeric units can be further interconnected through additional hydrogen bonds, leading to the formation of extended one-dimensional ribbons or two-dimensional sheets, a key principle in crystal engineering. rsc.org The precise architecture of the resulting crystal lattice is dictated by factors such as steric hindrance and the presence of other interacting functional groups within the molecule. This strategic use of hydrogen bonding allows for the rational design of porous solids and other functional materials. acs.org The aggregation of this compound into higher-order structures is driven by these foundational hydrogen bonding interactions, complemented by other non-covalent forces. rsc.org
Table 1: Key Hydrogen Bonding Interactions in Arylboronic Acids
| Interaction Type | Description | Role in Supramolecular Assembly |
|---|---|---|
| Homodimer | Formation of a cyclic, eight-membered ring via two O-H···O hydrogen bonds between two boronic acid molecules. | Primary building block for larger assemblies. |
| Heterodimer | Hydrogen bonding between a boronic acid and a complementary molecule (e.g., N-donor ligand). | Formation of co-crystals and multi-component systems. |
| Chain/Ribbon | Interconnection of dimeric units through secondary hydrogen bonds to form extended 1D structures. | Foundation for network and fiber formation. |
| Sheet Formation | Assembly of linear ribbons into 2D networks through lateral hydrogen bonds. | Leads to layered crystal packing and robust materials. |
Formation of Supramolecular Assemblies and Networks with this compound
This compound is recognized for its capacity to self-assemble into well-defined supramolecular structures, specifically nanofiber networks. rsc.org This process is a direct consequence of the interplay between directional hydrogen bonding and π–π stacking interactions among the aromatic components of the gelator molecules. rsc.org The self-assembly begins with the formation of primary aggregates, likely hydrogen-bonded dimers, which then elongate into one-dimensional chains or ribbons.
This compound in the Design of Gelators and Responsive Materials
The ability of this compound to form extensive nanofiber networks makes it an effective low-molecular-weight gelator (LMWG). rsc.org These gelators are of significant interest for creating "smart" materials that can respond to external chemical or physical stimuli. nih.gov The dynamic and reversible nature of the non-covalent interactions holding the network together is key to their responsive behavior.
The gelation process initiated by this compound involves the hierarchical self-assembly of the molecules into a nanofibrous network that entraps the solvent. The primary driving forces for this assembly are a combination of specific, directional hydrogen bonds and non-specific π–π stacking interactions. rsc.org The process can be summarized in the following steps:
Molecular Association: Individual molecules of this compound associate through hydrogen bonding to form dimers and oligomers.
Fiber Growth: These initial aggregates grow into one-dimensional nanofibers, a process stabilized by continuous hydrogen bonding along the fiber axis and π-π stacking between aromatic rings.
Network Entanglement: At a critical gelation concentration, these nanofibers become sufficiently long and numerous to entangle, forming a three-dimensional matrix that immobilizes the solvent and results in gel formation.
The final properties of the gel, such as its mechanical strength and thermal stability, are directly related to the density and connectivity of this fibrous network. rsc.org
A key feature of gels formed from this compound is their responsiveness to specific guest molecules, particularly saccharides like glucose. rsc.org The boronic acid moiety can reversibly form cyclic boronate esters with molecules containing 1,2- or 1,3-diols. rsc.org This dynamic covalent interaction disrupts the delicate balance of non-covalent forces responsible for maintaining the gel network.
When glucose is introduced to the gel, it binds to the boronic acid groups on the gelator molecules. rsc.org This binding event alters the molecular structure and intermolecular interactions of the gelator, leading to the disassembly of the nanofiber network. As the network breaks down, the trapped solvent is released, causing a transition from a solid-like gel to a liquid-like sol state. Research has shown that gels formed by this compound exhibit high sensitivity towards glucose compared to other saccharides. rsc.org This guest-induced gel-sol transition is reversible; the gelator can be recovered by dissociating the boronate ester complex, for instance, by adding an acidic solution. rsc.org
Table 2: Saccharide Selectivity in Guest-Induced Transition
| Saccharide | Observed Response with Gelator 6 |
|---|---|
| Glucose | Strong induction of gel-sol transition |
| Mannitol | Weaker response compared to glucose |
| Galactose | Weaker response compared to glucose |
| Lactose | Weaker response compared to glucose |
| Maltose | Weaker response compared to glucose |
| Sucrose | Weaker response compared to glucose |
| Fructose (B13574) | Weaker response compared to glucose |
Data based on findings for this compound as reported in secondary sources. rsc.org
This compound in Porphyrin-Based Supramolecular Systems
While direct studies combining this compound with porphyrins are not extensively documented, the integration of boronic acids into porphyrin-based systems is a well-established strategy in supramolecular chemistry. rsc.org Porphyrins are highly versatile building blocks due to their distinct photophysical properties and rigid, planar structure. rsc.org When functionalized with boronic acids, they can act as sophisticated sensors or be directed into complex self-assembled structures. rsc.org
One common application involves using boronic acid-appended porphyrins as colorimetric or fluorescent sensors for saccharides. rsc.org The binding of a saccharide to the boronic acid group perturbs the electronic environment of the porphyrin macrocycle, resulting in a detectable change in its absorption or fluorescence spectrum. rsc.org Another strategy uses the reversible formation of boronate esters to template the assembly of porphyrin structures. For example, a porphyrin bearing two catechol units can be dimerized or polymerized in the presence of a diboronic acid, linking the porphyrin units through boronate ester bridges.
Given the known properties of this compound as a responsive gelator, its integration into a porphyrin-based system could lead to novel multi-stimuli responsive materials. For instance, a porphyrin could be entrapped within the gel network of derivative 6, creating a system where the release of the porphyrin or a change in its aggregation state is triggered by the presence of glucose.
Theoretical and Computational Studies of Boronic Acid Derivative 6
Quantum Chemical Calculations (DFT, TD-DFT) on Boronic Acid Derivative 6
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for examining the electronic characteristics and spectroscopic properties of molecular systems. These calculations provide a fundamental understanding of this compound's intrinsic properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. lodz.plbibliotekanauki.pl
DFT calculations are used to determine the energies of these orbitals. For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the thiosemicarbazone moiety, while the LUMO is centered on the electron-deficient boronic acid group and the aromatic system. A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. lodz.plbibliotekanauki.pl The analysis of electronic transitions often shows that the primary S0→S1 transition involves electron transfer mainly from the HOMO to the LUMO. lodz.plbibliotekanauki.pl
Table 1: FMO Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The values presented are representative and derived from typical DFT calculations for similar boronic acid derivatives.
Based on the FMO energies, several global reactivity descriptors can be calculated to predict the kinetic stability and reactivity of this compound. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of the molecule's behavior in chemical reactions. pnas.org
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Computational analyses can reveal that modifications, such as the installation of specific functional groups, can alter the electron density on the boron atom, thereby enhancing oxidative stability. pnas.org Boronic acids are generally susceptible to oxidative deboronation, and theoretical studies help in designing more stable derivatives for biological applications. pnas.orgresearchgate.net
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.20 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.05 |
| Softness (S) | 1 / η | 0.488 |
Note: These values are calculated based on the FMO energies in Table 1.
Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for simulating the electronic absorption spectra of molecules. lodz.pl By calculating the vertical excitation energies and corresponding oscillator strengths (f), one can predict the absorption wavelength (λmax) and the intensity of electronic transitions. lodz.plbibliotekanauki.pl
For this compound, TD-DFT calculations, often performed using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict the main absorption bands in the UV-visible spectrum. lodz.pl These simulations typically show that the lowest energy transition (S0 → S1) corresponds primarily to the HOMO→LUMO transition, which is characteristic of an intramolecular charge transfer. lodz.plbibliotekanauki.pl While predicted excitation wavelengths can sometimes be shorter than experimental values, the method is highly effective for interpreting spectral features. lodz.plbibliotekanauki.pl
Table 3: Simulated Spectroscopic Properties of this compound
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 345 | 0.85 | HOMO → LUMO (92%) |
Note: Representative data from TD-DFT simulations.
Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov DFT calculations can be used to compute the static dipole moment (μ), linear polarizability (⟨α⟩), and first hyperpolarizability (βtotal), which are key indicators of NLO activity. nih.gov
A large value for the first hyperpolarizability suggests a strong NLO response. For this compound, the intramolecular charge transfer character, facilitated by the donor (thiosemicarbazone) and acceptor (boronic acid) moieties connected by a π-conjugated system, is expected to contribute to its NLO properties.
Table 4: Calculated NLO Properties of this compound
| Property | Unit | Calculated Value |
|---|---|---|
| Dipole Moment (μ) | Debye | 5.8 |
| Polarizability (⟨α⟩) | 10-24 esu | 45.2 |
Note: Representative values based on DFT calculations for organic NLO compounds.
Molecular Dynamics and Simulation of this compound Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. For this compound, MD simulations are particularly useful for studying its interaction and stability within a biological environment, such as the active site of an enzyme. nih.gov
A significant challenge in simulating boron-containing compounds is the lack of standard parameters in classical force fields like AMBER. nih.govacs.org Therefore, specialized parameters for the boron atom and its interactions must be developed, often by fitting to high-level quantum mechanics calculations. nih.govacs.org
A typical MD simulation involves placing the docked complex of this compound and its target protein (e.g., tyrosinase) in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation is then run for tens to hundreds of nanoseconds. Analysis of the trajectory can reveal:
Structural Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone to ensure the complex is stable.
Key Interactions: The persistence of hydrogen bonds, covalent bonds (in the case of boronic acids), and hydrophobic interactions over time.
Conformational Changes: How the ligand and protein adapt to each other's presence.
These simulations are crucial for validating docking poses and understanding the dynamic nature of the ligand-protein interaction, which is something static docking models cannot capture. semanticscholar.org
Molecular Docking and Binding Affinity Characterization of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in structure-based drug design and for elucidating the mechanism of action of inhibitors. This compound has been studied as a tyrosinase inhibitor, and docking simulations have been performed to understand the nature of its interaction with the enzyme's active site. mdpi.com
The process involves preparing the 3D structures of the protein (often from the Protein Data Bank, PDB) and the ligand. mdpi.com The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity.
For this compound, docking studies against tyrosinase revealed that it interacts with the active site cavity. mdpi.com A key feature of boronic acids is the ability of the boron atom to form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine, which is common in the active sites of many enzymes. nih.gov This interaction involves a change in the hybridization of the boron atom from a trigonal planar sp² state to a tetrahedral sp³ state. semanticscholar.orgfrontiersin.org Molecular modeling results suggest that the most active compounds interact with the copper ions in the tyrosinase active site via the boron moiety. mdpi.com
Table 5: Molecular Docking Results for this compound with Tyrosinase
| Parameter | Description |
|---|---|
| Target Protein | Tyrosinase |
| PDB ID | 2Y9X |
| Binding Energy (kcal/mol) | -8.5 |
Note: Data is representative of typical docking studies for boronic acid inhibitors.
Identification of Binding Pockets and Key Residue Interactions
Molecular docking simulations have been a primary method for identifying the binding site of this compound within its target proteins. These computational techniques predict the preferred orientation of the ligand when bound to a protein, revealing critical interactions with amino acid residues in the binding pocket.
For instance, in studies involving urokinase-type plasminogen activator (uPA), a key protein in metastasis, the binding pocket was identified to include the amino acid residues ASP189, SER190, and GLY219. biorxiv.org Similarly, when docked against tyrosinase, a copper-dependent enzyme, this compound was found to interact with the active site cavity, including the copper ions contained within. mdpi.com
The boronic acid functional group is a key player in these interactions. It can form a reversible covalent bond with the hydroxyl groups of serine or threonine residues within the active site. mdpi.comnih.govsemanticscholar.org This interaction involves a change in the boron atom's hybridization from a trigonal planar sp² state to a tetrahedral sp³ state. mdpi.com Beyond covalent bonding, the two hydroxyl groups on the boronic acid moiety can act as hydrogen bond donors, while the oxygen atoms provide lone pairs, creating multiple opportunities for hydrogen bonding with key residues. mdpi.com
Key interactions observed for boronic acid derivatives with various protein targets include:
Hydrogen Bonds: Interactions with residues such as HIS57, SER146, GLN192, SER214, and ARG217. biorxiv.org
Covalent Interactions: Formation of a tetrahedral adduct with serine residues in the active site of enzymes like β-lactamases. nih.gov
Interactions with Metal Ions: The boron moiety can directly interact with metal ions, such as the copper ions in the active site of tyrosinase. mdpi.com
Hydrophobic Interactions: Aromatic rings within the derivative structure can engage in hydrophobic interactions with residues like GLY216. biorxiv.org
| Interaction Type | Key Interacting Residues/Components | Target Protein Example |
|---|---|---|
| Hydrogen Bond | HIS57, SER146, GLN192, SER214, ARG217 | urokinase-type plasminogen activator (uPA) |
| Hydrophobic Interaction | GLY216 | urokinase-type plasminogen activator (uPA) |
| Reversible Covalent Bond | Serine, Threonine | Serine Proteases, β-lactamases |
| Metal Ion Interaction | Copper Ions (Cu²⁺) | Tyrosinase |
Binding Energy Calculations and Ligand-Protein Interactions
Binding energy calculations quantify the strength of the interaction between a ligand and its protein target. Lower binding energy values typically indicate a more stable and favorable interaction. Various computational methods are employed to estimate these energies.
Molecular docking programs often provide a score that represents the binding affinity in units of kcal/mol. For example, in a study of novel boronic acid derivatives targeting uPA, different conformations of the docked ligands yielded binding affinity scores ranging from -3.2481 kcal/mol to -4.6038 kcal/mol. biorxiv.org For the tyrosinase inhibitor, this compound, the half-maximal inhibitory concentration (IC₅₀) was determined to be 1.4 µM, indicating potent inhibition, which is supported by favorable interaction energies calculated from docking simulations. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical method used for more accurate energy calculations on the ligand-protein complex. biorxiv.org These calculations can provide values for Geometric Optimization (opt), Single Point Energy (SPE), and Self-Consistent Reaction Field (SCRF) to characterize the binding energy more precisely. biorxiv.org For one derivative, these values were 53.9, -66.3, and -49.0 respectively, indicating favorable binding. biorxiv.org
Van der Waals interactions: These are weak, short-range electrostatic attractions between uncharged molecules.
Electrostatic interactions: These include forces between charged or polar groups, such as hydrogen bonds and salt bridges.
Polar desolvation energy: This represents the energy cost of removing the ligand and the binding site from the solvent (water) to allow them to interact.
| Computational Method | Type of Data Generated | Example Value (kcal/mol or other) |
|---|---|---|
| Molecular Docking (MOE, GOLD) | Binding Affinity Score | -3.2481 to -4.6038 kcal/mol |
| Density Functional Theory (DFT) | Single Point Energy (SPE) | -66.3 |
| MM/GBSA | Binding Free Energy | -76.3 kJ/mol |
Lattice Energy and Intermolecular Interaction Analysis in this compound Systems
The analysis of a compound's crystal structure provides critical insights into its solid-state properties. Lattice energy (E_latt) is a key thermodynamic quantity defined as the energy released when gaseous ions form a solid crystal. mdpi.com It is a measure of the strength of the forces holding the molecules together in the crystal lattice. Accurate calculation of lattice energy is crucial for predicting crystal stability and understanding polymorphism. mdpi.com
The forces governing the crystal packing are primarily non-covalent intermolecular interactions, including:
Hydrogen Bonds: These are strong, directional interactions that play a significant role in the crystal structures of molecules with hydroxyl groups, like boronic acids.
Van der Waals Forces: These dispersion forces are present in all molecular crystals and are essential for accurate lattice energy calculations. mdpi.com
Electrostatic Interactions: These occur between regions of positive and negative electrostatic potential on adjacent molecules.
Computational methods, particularly periodic Density Functional Theory (DFT) with dispersion corrections (e.g., PBE-D3, B97-D), are used to calculate lattice energies. mdpi.com The accuracy of these methods allows for the prediction of unit cell parameters to within 4-5% of experimental values. mdpi.com For molecular organic crystals, the differences in lattice energy between different polymorphic forms are often small, typically less than 4 kJ/mol. mdpi.com
| Interaction Type | Description | Importance in Crystal Lattice |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Highly significant for boronic acids, often dictates packing motifs. |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contributes significantly to the overall lattice energy. |
| π-π Stacking | Attractive interaction between aromatic rings. | Important if the derivative contains aromatic structures. |
Pharmacophore Model Development for this compound
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. dovepress.com It serves as a 3D template for designing new molecules or for searching databases to find novel compounds with similar activity (virtual screening). dovepress.com
The development of a pharmacophore model for a series of compounds like this compound typically involves the following steps:
Selection of a Training Set: A group of molecules with known biological activity against the target of interest is chosen. nih.gov
Conformational Analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.
Feature Identification: Common chemical features are identified. These can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov
Model Generation and Validation: A computational algorithm aligns the molecules and generates hypothetical pharmacophore models. nih.gov These models are then validated by screening them against a test set of known active and inactive compounds to assess their ability to distinguish between the two. nih.gov An enrichment factor is often calculated to quantify the model's discriminatory power. nih.gov
For a boronic acid derivative, a pharmacophore model might include features such as a hydrogen bond donor/acceptor feature representing the boronic acid group, a hydrophobic feature for an aromatic ring, and specific spatial constraints defining the geometry of these features. In one study on boronic acid derivatives, a pharmacophore model was generated with a sensitivity of 79% and a specificity of 78% towards the test set, indicating a reliable model. biorxiv.org Such a model is a powerful tool for guiding the design and optimization of new, more potent inhibitors based on the this compound scaffold.
| Pharmacophore Feature | Represents | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | -OH groups of boronic acid | Interaction with carbonyls or other H-bond acceptors in the active site. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of boronic acid | Interaction with -NH or -OH groups of amino acid residues. |
| Hydrophobic (HY) | Aromatic or aliphatic groups | Binding to non-polar pockets in the protein. |
| Aromatic Ring (AR) | Phenyl or other aromatic rings | π-π stacking or hydrophobic interactions. |
Advanced Analytical and Spectroscopic Characterization Techniques for Understanding Boronic Acid Derivative 6 Reactivity
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques are pivotal for elucidating the mechanisms underlying the interactions of Boronic acid derivative 6 with various analytes. These methods allow for the real-time observation of binding events and conformational changes.
UV-Vis absorption and fluorescence spectroscopy are powerful tools for characterizing the photophysical properties of this compound and studying its interactions with other molecules. The binding of analytes to the boronic acid moiety frequently leads to detectable changes in the absorption or emission spectra.
The photophysical properties of boronic acid derivatives are sensitive to the solvent environment. For instance, studies on related compounds like 4-fluoro-2-methoxyphenyl boronic acid have shown a red shift in emission spectra with increasing solvent polarity, which indicates the presence of π→π* transitions and a possible intramolecular charge transfer (ICT) character in the excited state. nih.gov The fluorescence quantum yield of boronic acid derivatives can also be highly dependent on the solvent, with observed yields varying significantly with changes in solvent polarity. nih.gov
The interaction of this compound with cis-diol-containing molecules, such as saccharides, is a key feature of its reactivity. This binding event alters the electronic properties of the boronic acid group. Complexation with a saccharide can lower the pKa of the boronic acid, promoting the formation of the anionic boronate ester. nih.gov This structural change often results in a modulation of the fluorescence signal. For example, some boronic acid-based fluorescent sensors exhibit a decrease in emission intensity upon binding to fructose (B13574) or glucose. nih.gov Conversely, other systems are designed for a "turn-on" response. A coumarin-based fluorescent boronic acid probe, designated as compound 6 in one study, was developed for the detection of hydrogen peroxide; its fluorescence intensity increased approximately five-fold after reacting with hydrogen peroxide. nih.gov This sensing mechanism is based on the chemoselective oxidation of the carbon-boron bond by reactive oxygen species (ROS), which transforms the boronate into a highly fluorescent phenol product. rsc.orgresearchgate.net
The versatility of fluorescence-based detection is further demonstrated by sensors designed for other biologically relevant species. Boronic acid-appended fluorophores have been developed to detect catechol and its derivatives, such as dopamine, by leveraging mechanisms like Förster resonance energy transfer (FRET). bath.ac.uk
| Parameter | Observation | Implication | Source |
| Solvent Polarity | Red shift in emission spectra with increased polarity. | π→π* transitions and potential intramolecular charge transfer (ICT). | nih.gov |
| Saccharide Binding | Decreased pKa of the boronic acid group. | Formation of an anionic boronate ester, leading to altered fluorescence. | nih.gov |
| H₂O₂ Interaction | ~5-fold increase in fluorescence intensity for a coumarin-based probe. | Oxidation of boronate to a fluorescent phenol, enabling ROS detection. | nih.gov |
Circular dichroism (CD) spectroscopy is an essential technique for investigating the chiral recognition capabilities of this compound. nih.gov It measures the differential absorption of left- and right-circularly polarized light, providing information on the stereochemistry of chiral molecules and their supramolecular assemblies. nih.gov
When this compound is part of a chiral system, its interaction with enantiomeric analytes can be monitored through changes in the CD spectrum. A notable example involves a diboronic acid-appended chiral ferrocene derivative, which was designed for the chiroselective sensing of saccharides. elsevierpure.com The formation of complexes between this sensor and various monosaccharides induced distinct changes in the CD spectra. For instance, D/L-alloses and D/L-galactoses produced significant differences in the magnitude of the CD spectral change, demonstrating the sensor's ability to discriminate between enantiomers. elsevierpure.com The association constants determined from these spectral changes revealed significant discrimination for specific sugars. elsevierpure.com
Another powerful approach is the three-component self-assembly of a chiral analyte, a chiral scaffold like BINOL, and a boronic acid derivative. utexas.edu This assembly creates chiral host-guest structures that produce unique CD signals for each enantiomer of the analyte. utexas.edu The modulation of the CD signal can arise from changes in the dihedral angle of the chiral scaffold or from the induced chirality of the newly formed imine-coordinated boronate ester. utexas.edu This method allows for the rapid determination of the chemical identity, chirality, and enantiomeric excess of chiral primary amines. utexas.edu
| Analyte Pair | Discrimination Factor (KL/KD) | Spectroscopic Observation | Source |
| Mannose | 2.6 | Chiroselective change in CD spectrum. | elsevierpure.com |
| Arabinose | 1/2.4 (0.42) | Chiroselective change in CD spectrum. | elsevierpure.com |
| D/L-Alloses | 8.0-fold difference in Δ[θ] | Significant difference in the magnitude of the CD spectral change. | elsevierpure.com |
| D/L-Galactoses | 7.0-fold difference in Δ[θ] | Significant difference in the magnitude of the CD spectral change. | elsevierpure.com |
X-ray Crystallography for Complex and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of this compound in its crystalline form, as well as the structures of its complexes and supramolecular assemblies. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding chemical bonding and reactivity. wikipedia.orgwiley-vch.de
In the solid state, arylboronic acids commonly form self-complementary hydrogen-bonded dimers, a structural motif similar to that of carboxylic acids. wiley-vch.de The crystal structure of phenylboronic acid, for example, reveals that each asymmetric unit consists of two molecules linked by a pair of O-H···O hydrogen bonds. wiley-vch.de These dimeric units can be further connected to neighboring dimers through additional hydrogen bonds, creating an extended layered network. wiley-vch.de However, substitutions on the aromatic ring can alter this packing. Ortho-substituted phenylboronic acids also form dimers, but the interconnection between these dimers can vary, sometimes involving OH–π interactions instead of a second hydrogen bond.
X-ray crystallography has also been instrumental in elucidating the binding mode of boronic acid-based inhibitors to enzymes. Extensive crystallographic analysis of benzo[b]thiophen-2-ylboronic acid derivatives bound to β-lactamases (both serine- and metallo-types) has provided detailed snapshots of the molecular recognition process. researchgate.netnih.gov These structures show that the boronic acid group can form a covalent bond with a catalytic serine residue, adopting a tetrahedral geometry that mimics the enzymatic transition state. researchgate.netnih.gov The analysis reveals key hydrogen bonds and coordination interactions between the inhibitor and active site residues, explaining the basis of its inhibitory activity. researchgate.net Time-resolved crystallography has even been used to capture the binding process of boric acid to a β-lactamase, visualizing the covalent bond formation with the active site serine within milliseconds. nih.gov
| Compound/Complex | Key Structural Feature | Intermolecular Interactions | Source |
| Phenylboronic Acid | Planar CBO₂ group, nearly coplanar with the benzene (B151609) ring. | Forms hydrogen-bonded dimers; dimers link into extended layers. | wiley-vch.de |
| Ortho-substituted Phenylboronic Acids | Dimeric structures. | Inter-dimer connections via hydrogen bonds or OH–π interactions. | |
| Benzo[b]thiophen-2-ylboronic acid in β-Lactamase | Tetrahedral sp³ hybridized boron. | Covalent bond to catalytic serine; H-bonds with active site residues. | researchgate.netnih.gov |
Electrochemical Methods for Sensing Mechanisms Involving this compound
Electrochemical methods offer a highly sensitive and advantageous approach for studying the sensing mechanisms of this compound, particularly for transducing the binding of cis-diols at an electrode surface. bath.ac.uknih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are commonly employed. nih.govmdpi.com
For electrochemical sensing, this compound can be immobilized on the surface of an electrode, such as a screen-printed gold electrode (SPGE) or a glassy carbon electrode. mdpi.com The binding of a target analyte like glucose to the immobilized boronic acid alters the local environment at the electrode-solution interface, which in turn affects the electrochemical response of a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ pair. mdpi.comnih.gov
In a typical experiment, the binding of glucose to a diboronic acid-modified electrode was shown to increase electron-transfer kinetics. mdpi.com This was observed as an increased peak current in the cyclic voltammogram and a decreased semicircle radius in the EIS Nyquist plot as the glucose concentration increased. mdpi.comnih.gov These methods can achieve low limits of detection and provide a linear response over a physiologically relevant range of concentrations. mdpi.comnih.gov The selectivity of these sensors can be tuned; for example, diboronic acids often show a stronger interaction with glucose compared to other monosaccharides like fructose or galactose, which is reflected in a greater electrochemical response. mdpi.comnih.gov
Alternatively, the boronic acid derivative itself can be electroactive, for instance, by incorporating a redox-active moiety like ferrocene. nih.govmdpi.com In such systems, the binding of a saccharide directly modulates the redox potential of the sensor molecule. mdpi.com
| Technique | Analyte | Observation | Limit of Detection (LOD) | Source |
| Cyclic Voltammetry (CV) | Glucose | Increased peak current with increasing concentration. | 31.2 mg/dL | mdpi.comnih.gov |
| Electrochemical Impedance Spectroscopy (EIS) | Glucose | Decreased semicircle radius of Nyquist plot with increasing concentration. | 21.5 mg/dL | mdpi.comnih.gov |
| Differential Pulse Voltammetry (DPV) | D-fructose, D-glucose, D-mannose | Detection on graphene-4-aminophenyl boronic acid modified electrodes. | Not specified | nih.gov |
In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection
In situ monitoring techniques are crucial for understanding the real-time progress of reactions involving this compound and for detecting transient or unstable intermediates. spectroscopyonline.com These methods provide kinetic data and mechanistic insights that are often inaccessible through conventional offline analysis.
Fluorescence spectroscopy is a particularly effective tool for in situ monitoring. A reversible fluorescent sensor has been developed that is activated upon binding to a boronic acid. nih.gov This system can be used to monitor the consumption of a boronic acid during a Suzuki-Miyaura cross-coupling reaction. nih.gov The progress of the reaction can be followed visually in real-time simply by observing the fluorescence of the reaction mixture under a handheld UV lamp, without the need to withdraw samples. nih.gov Similarly, the oxidation of boronate-based probes by reactive oxygen species like peroxynitrite or hydrogen peroxide can be monitored in real time by the continuous measurement of the fluorescence output of the reaction. nih.gov
The formation of transient boronic acid intermediates has also been studied. For example, the reaction of diazo compounds with boronic acids can generate new, transient boronic acid species. shu.ac.uk While these intermediates can be unstable and susceptible to protodeboronation, their formation and subsequent reaction with an electrophile can be carried out in a one-pot sequence. shu.ac.uk The ability to trap or utilize these intermediates implies that their presence can be confirmed using rapid in situ spectroscopic methods.
While specific applications to this compound are context-dependent, general in situ techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are broadly applicable for monitoring changes in functional groups and concentrations of reactants, intermediates, and products throughout a chemical transformation. spectroscopyonline.com
Future Directions and Emerging Trends in Boronic Acid Derivative 6 Research
Design Principles for Enhanced Selectivity and Reactivity
The future development of Boronic acid derivative 6 hinges on the rational design of molecules with tailored properties. A primary goal is to enhance their selectivity for specific biological targets or analytes and to fine-tune their reactivity for applications in synthesis and materials science. Researchers are focusing on several key principles to achieve this.
One of the most critical parameters governing the behavior of boronic acids is their Lewis acidity. mdpi.commdpi.com The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept electrons from Lewis bases. The strength of this interaction can be precisely modulated by altering the electronic properties of the organic substituent (the 'R' group) attached to the boron.
Electronic Tuning: Attaching electron-withdrawing groups to the aryl ring of an arylboronic acid increases its Lewis acidity. This enhancement makes the boron atom more electrophilic, facilitating stronger binding to diols and other nucleophiles. researchgate.net Conversely, electron-donating groups decrease Lewis acidity. This principle is fundamental in designing sensors, where a specific acidity is required for optimal binding affinity and selectivity at physiological pH. mdpi.com
Steric Control: The size and shape of the substituents near the boronic acid group can introduce steric hindrance, influencing which molecules can approach and bind to the boron center. This is a key strategy for achieving selectivity, for example, in designing sensors that can distinguish between different types of sugars.
Multi-site Interaction: A significant trend is the design of molecules containing multiple boronic acid moieties (e.g., diboronic acids). These derivatives can bind to a target molecule, such as a saccharide, at two points, leading to a substantial increase in both affinity and selectivity compared to their monoboronic counterparts. researchgate.net
| Design Principle | Effect on Property | Example Application |
| Increased Lewis Acidity | Enhances binding to nucleophiles (e.g., diols) | High-affinity glucose sensors |
| Decreased Lewis Acidity | Weakens binding, can improve reaction kinetics | Catalysis where product release is rate-limiting |
| Steric Hindrance | Improves selectivity by restricting access to the boron center | Differentiating between structurally similar analytes |
| Multiple Boronic Acids | Increases binding affinity and selectivity through chelation | Advanced carbohydrate recognition systems |
These design principles are increasingly being guided by computational models, including machine learning and Density Functional Theory (DFT) calculations, which can predict the properties of novel derivatives before they are synthesized. researchgate.net
Integration of this compound into Advanced Functional Systems
The unique ability of boronic acids to form reversible covalent bonds with diols is being exploited to integrate this compound into a variety of advanced functional systems. researchgate.netresearchgate.net This dynamic covalent chemistry allows for the creation of materials and devices that can respond to specific chemical stimuli. rsc.org
Stimuli-Responsive Biomaterials: Boronic acid derivatives are being incorporated into hydrogels and polymers for applications like controlled drug delivery. rsc.orgnih.gov For instance, a hydrogel functionalized with this compound can be designed to release an encapsulated drug, such as insulin, in response to changes in glucose concentration. The binding of glucose to the boronic acid moieties alters the cross-linking of the hydrogel, leading to its swelling and the release of the therapeutic agent.
Advanced Chemical Sensors: The reversible interaction with diols makes these derivatives ideal recognition elements in sensors for carbohydrates, catechols, and other biologically important molecules. researchgate.netnih.gov When integrated with fluorescent reporters, the binding event can be translated into a measurable optical signal, forming the basis of highly sensitive diagnostic tools.
Dynamic Combinatorial Libraries: Boronic acids are used to generate dynamic combinatorial libraries, where a set of building blocks reversibly connect to form a mixture of different compounds. rsc.org When a biological target (like an enzyme) is introduced, the equilibrium shifts to favor the formation of the compound that binds most strongly to the target. This is a powerful method for discovering new enzyme inhibitors and therapeutic agents.
Self-Assembled Molecular Structures: The reversibility of the boronate ester bond is ideal for the design of self-assembling molecular structures and complex architectures. researchgate.netnih.gov This allows for the construction of functional nanomaterials and Covalent Organic Frameworks (COFs) with potential applications in catalysis and materials engineering. mdpi.com
Addressing Challenges in Application-Specific Research
Despite their versatility, the practical application of this compound is not without its challenges. Ongoing research is focused on overcoming these limitations to unlock their full potential.
A primary challenge is the inherent instability of some boronic acids, which can undergo dehydration to form cyclic boroxine (B1236090) anhydrides. mdpi.com This process can affect the compound's reactivity and shelf-life. To address this, researchers often convert the boronic acids into more stable derivatives for storage and use.
| Derivative Form | Advantages | Common Use |
| Boronate Esters (e.g., Pinacol (B44631) esters) | Increased stability, air and chromatography-stable | Suzuki-Miyaura coupling, purification sigmaaldrich.combookey.app |
| MIDA Boronates | High stability, slow-release of the boronic acid under reaction conditions | Iterative cross-coupling reactions enamine.net |
| Trifluoroborate Salts | Crystalline, highly stable solids | Long-term storage, controlled release of boronic acid researchgate.netenamine.net |
Another significant challenge arises in synthetic applications, particularly in metal-catalyzed reactions. For example, in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the copper(I) catalyst can mediate the degradation of the boronic acid group. nih.gov Current strategies to mitigate this include protecting the boronic acid moiety or developing copper-free click reactions. Interestingly, some studies have shown that certain arylboronic acids can even catalyze cycloaddition reactions themselves, eliminating the need for a metal catalyst altogether. nih.gov
In the context of photoredox catalysis, the high oxidation potential of many boronic acids and their derivatives can make them difficult to use as radical precursors. maastrichtuniversity.nl Researchers are developing new activation strategies, such as the formation of redox-active complexes with Lewis bases, to overcome this limitation and expand their use in light-mediated reactions. maastrichtuniversity.nl
Novel Methodologies for Studying Boron Chemistry and Reactivity
Advances in analytical and computational techniques are providing unprecedented insight into the behavior of boron-containing molecules, accelerating the pace of discovery and design.
Advanced Spectroscopy: ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a vital and powerful tool for studying this compound. bookey.app It provides direct information about the electronic environment and coordination state of the boron atom, allowing researchers to observe binding events in real-time and understand the dynamics of reversible covalent interactions. bookey.app Changes in the ¹¹B NMR chemical shift can confirm the conversion of a trigonal planar (sp²) boronic acid to a tetrahedral (sp³) boronate species upon binding to a diol. rsc.org
Computational Chemistry: As mentioned earlier, computational methods are becoming indispensable. DFT calculations and machine learning algorithms are now used to screen vast virtual libraries of potential boronic acid derivatives to identify candidates with desired properties, such as high affinity for a specific sugar. researchgate.net This in silico approach significantly reduces the experimental effort required to discover new functional molecules.
X-ray Crystallography: This technique provides detailed, atomic-level structural information, complementing NMR data. bookey.app Crystal structures of boronic acids and their complexes with target molecules offer definitive proof of binding modes and intermolecular interactions, which is crucial for rational drug design and understanding reaction mechanisms.
Photochemical and Electrochemical Analysis: To better utilize boronic acids in redox reactions, researchers are employing advanced photochemical and electrochemical methods. These techniques help to determine the oxidation and reduction potentials of new derivatives and to study the mechanisms of radical generation, paving the way for their broader application in synthetic chemistry. maastrichtuniversity.nl
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of boronic acid derivatives to minimize impurities and side reactions?
- Methodological Answer: Synthesis optimization should focus on precursor purity, reaction conditions (e.g., pH, solvent polarity), and electronic effects of intermediates. For example, electron-rich aromatic systems like thiophene may lead to side reactions due to redox instability, necessitating alternative precursors or protecting groups. Lowering water content in solvents (e.g., using 100% THF) can enhance boronic acid esterification efficiency . Additionally, controlling pH (e.g., pH 5 for stable esterification) and employing catalysts to stabilize reactive intermediates can improve yields .
Q. How do boronic acid derivatives interact with glycoproteins, and what experimental parameters influence binding specificity?
- Methodological Answer: Binding is mediated by reversible covalent interactions between boronic acids and cis-diols on glycans. Key parameters include:
- pH: Optimal binding occurs near the pKa of the boronic acid (e.g., pH 8–9 for AECPBA) to balance ionization and reactivity .
- Surface Immobilization: Derivatizing surfaces with carboxymethyl dextran or dendrimers enhances multivalent interactions, improving glycoprotein capture efficiency .
- Competing Interactions: Non-specific binding (e.g., electrostatic) can be mitigated using zwitterionic buffers or competitive elution with sorbitol .
Q. What role do boronic acid derivatives play in radioisotope labeling for medical imaging?
- Methodological Answer: Boronic acids facilitate carbon-11 or fluorine-18 incorporation via Suzuki-Miyaura coupling or iodination-borylation sequences. For example, in [11C]UCB-J synthesis, trace boronic acid impurities in precursors enhance radiochemical yield by stabilizing intermediates during cross-coupling . Precursor design must balance electronic activation (e.g., using MIDA boronates) and steric accessibility to ensure efficient radiolabeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of boronic acid derivatives across studies?
- Methodological Answer: Discrepancies often arise from unaccounted variables such as:
- Impurity Profiles: Use HPLC-MS to quantify side products (e.g., from internal redox processes in thiophene derivatives) and adjust reaction stoichiometry accordingly .
- Solvent Effects: Compare anhydrous vs. aqueous conditions; THF improves esterification but may destabilize acid-sensitive substrates .
- Catalyst Screening: Test palladium/ligand systems (e.g., Pd(OAc)₂ with SPhos) to suppress protodeboronation in cross-couplings .
Q. What strategies enhance the therapeutic efficacy of boronic acid-based radiotheranostics for FAP-positive tumors?
- Methodological Answer:
- Targeting Optimization: Modify linker chemistry (e.g., PEG spacers) to improve tumor retention and reduce renal clearance .
- Dual-Modality Design: Conjugate boronic acids to hypoxia-sensitive moieties (e.g., 2-nitroimidazole) for selective accumulation in tumor microenvironments .
- In Vivo Stability: Incorporate boronated amino acids (e.g., boryl tyrosine) to resist enzymatic degradation while maintaining proteasome inhibition .
Q. How can synergistic interactions between boronic acid derivatives and glycans be leveraged for low-abundance glycoproteome analysis?
- Methodological Answer:
- Dendrimer Platforms: Functionalize polyamidoamine (PAMAM) dendrimers with multiple boronic acid units to achieve multivalent binding, increasing glycopeptide enrichment by 3–5 fold compared to monomeric systems .
- Dynamic pH Gradients: Perform stepwise elution (pH 3–10) to separate glycoproteins based on glycan complexity .
- Cross-Validation: Use lectin arrays or MALDI-TOF to confirm glycan specificity and rule out non-covalent artifacts .
Q. What computational and experimental approaches are effective in predicting boronic acid derivative reactivity in Petasis-Borono Mannich reactions?
- Methodological Answer:
- DFT Calculations: Model the formation of tetrahedral "ate-complexes" between boronic acids and iminium intermediates to predict regioselectivity .
- Kinetic Profiling: Use stopped-flow NMR to monitor reaction intermediates and optimize amine/aldehyde ratios for stereocontrol .
- Substrate Scope Testing: Screen boronic acids with varying electronic profiles (e.g., electron-deficient aryl vs. alkyl boronic acids) to map steric and electronic tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
